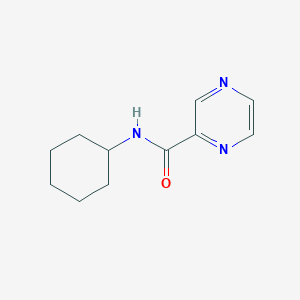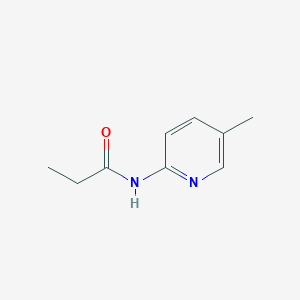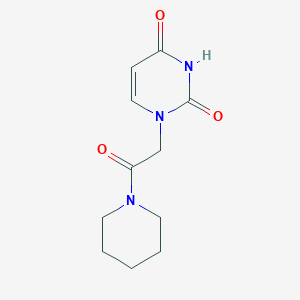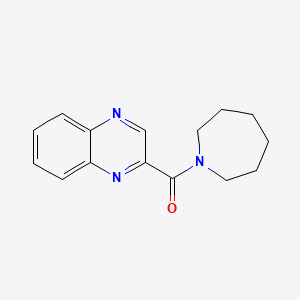
N-cyclohexyl-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-pyrazinecarboxamide, commonly referred to as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. CP-55940 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-55940 is widely used in scientific research to understand the mechanism of action of cannabinoids and to develop new therapies for various medical conditions.
Wirkmechanismus
CP-55940 binds to the CB1 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The binding of CP-55940 to the CB1 receptor activates a signaling cascade that leads to the modulation of various physiological processes, including pain perception, appetite, mood, and memory.
Biochemical and physiological effects:
CP-55940 has been shown to have a variety of biochemical and physiological effects in preclinical studies. CP-55940 has been shown to have analgesic effects in animal models of acute and chronic pain. CP-55940 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, CP-55940 has been shown to have neuroprotective effects by reducing the damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
CP-55940 is a potent and selective agonist of the CB1 receptor, which makes it a valuable tool for studying the role of the CB1 receptor in various physiological processes. However, CP-55940 has some limitations for lab experiments. CP-55940 is a synthetic compound that does not occur naturally in the body, which may limit its relevance to human physiology. Additionally, CP-55940 has a relatively short half-life, which may limit its usefulness in long-term studies.
Zukünftige Richtungen
There are several future directions for the use of CP-55940 in scientific research. One area of interest is the development of new therapies for pain management. CP-55940 has been shown to have potent analgesic effects in preclinical studies, and there is potential for the development of new pain medications based on CP-55940. Another area of interest is the development of new therapies for neurodegenerative diseases. CP-55940 has been shown to have neuroprotective effects in preclinical studies, and there is potential for the development of new therapies for diseases such as Alzheimer's and Parkinson's. Finally, there is potential for the development of new therapies for addiction. CP-55940 has been shown to have effects on the reward pathway in the brain, and there is potential for the development of new therapies for drug addiction based on CP-55940.
Synthesemethoden
The synthesis of CP-55940 involves the reaction of 1-cyclohexyl-4-(1H-pyrazole-1-yl)butane-1,3-dione with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the final product using lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
CP-55940 is used in scientific research to understand the mechanism of action of cannabinoids and to develop new therapies for various medical conditions. CP-55940 is a potent agonist of the CB1 receptor, which is involved in the regulation of pain, appetite, mood, and memory. CP-55940 has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
N-cyclohexylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(10-8-12-6-7-13-10)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFODXPGNVTPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B7496351.png)
![3-Benzyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7496355.png)
![1-[(1-Benzyltetrazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B7496365.png)

![N-[2-(cyclohexen-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7496389.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7496401.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7496407.png)


![5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B7496423.png)

![N-[3-(methanesulfonamido)-4-methoxyphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7496429.png)
![N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496432.png)
![N-[2-(4-propylphenoxy)ethyl]nonanamide](/img/structure/B7496444.png)